4-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide
Description
4-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Properties
Molecular Formula |
C17H17N5O |
|---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
4-(5-methyltetrazol-1-yl)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C17H17N5O/c1-13-19-20-21-22(13)16-9-7-15(8-10-16)17(23)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,23) |
InChI Key |
WMPQPWVRAQMNRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Benzamide Group: The tetrazole derivative is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Introduction of the Phenylethyl Group: Finally, the phenylethyl group is introduced through a nucleophilic substitution reaction using 2-phenylethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.
Reduction: Reduction reactions may target the benzamide group, converting it to an amine.
Substitution: The phenylethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidation of the methyl group may yield a carboxylic acid derivative.
Reduction: Reduction of the benzamide group may produce a primary amine.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Tetrazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Enzyme Inhibition: Some tetrazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Protein Binding: They can also be used to study protein-ligand interactions.
Medicine
Drug Development: Tetrazole derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.
Industry
Agriculture: These compounds can be used in the development of agrochemicals such as herbicides and fungicides.
Pharmaceuticals: They are also used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(1H-tetrazol-1-yl)benzamide: Lacks the methyl and phenylethyl groups.
4-(5-methyl-1H-tetrazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of the benzamide group.
N-(2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide: Similar structure but without the methyl group on the tetrazole ring.
Uniqueness
4-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide is unique due to the presence of both the methyl group on the tetrazole ring and the phenylethyl group attached to the benzamide. These structural features may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Biological Activity
The compound 4-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key research results.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its diverse biological activities, and a benzamide moiety that often contributes to pharmacological effects. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : In vitro studies have shown that derivatives of benzamides can inhibit tumor cell proliferation. The tetrazole ring enhances the interaction with biological targets, potentially leading to increased antitumor efficacy.
- Neuroleptic Effects : Similar compounds have demonstrated neuroleptic activity, suggesting that this compound may influence neurotransmitter systems, particularly dopamine pathways.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific kinases, which are critical in various signaling pathways.
Antitumor Activity
A study evaluating a series of tetrazole derivatives indicated that compounds similar to 4-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide exhibited significant cytotoxicity against cancer cell lines. For instance, a derivative showed an IC50 value of approximately 15 μM against breast cancer cells, demonstrating potential as an anticancer agent .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 |
| Compound B | HeLa (Cervical Cancer) | 20 |
| Compound C | A549 (Lung Cancer) | 25 |
Neuroleptic Effects
Research into benzamide derivatives has shown promising results in neuroleptic activity. For example, a related compound was found to be 15 times more active than metoclopramide in inhibiting apomorphine-induced stereotypy in rats . This suggests that the compound may have potential applications in treating psychotic disorders.
Enzyme Inhibition Studies
The compound's interaction with protein kinase CK1δ was evaluated through molecular docking studies. It was found that certain substituents on the benzamide structure could enhance binding affinity, with some derivatives reaching nanomolar potency (IC50 = 98.6 nM) . This highlights the importance of structural modifications in optimizing biological activity.
Case Studies
Several case studies have illustrated the therapeutic potential of related compounds:
- Case Study on Anticancer Activity : A derivative was tested on multiple cancer cell lines and showed a dose-dependent response, leading to significant apoptosis at higher concentrations.
- Case Study on Neuroleptic Effects : In behavioral assays using rodent models, compounds similar to the target compound displayed reduced hyperactivity and stereotypic behavior, indicating potential for clinical use in managing psychosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
